2-Octen-1-ylsuccinic anhydride
Overview
Description
2-Octen-1-ylsuccinic anhydride is a useful research compound. Its molecular formula is C12H18O3 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Material Applications
Starch Nanoparticle Synthesis : 2-Octen-1-ylsuccinic anhydride was used in the synthesis and succinylation of starch nanoparticles, employing sonochemical energy. This process resulted in esterified nanoparticles with varying sizes and properties, confirmed by FTIR spectroscopy (García-Gurrola et al., 2019).
Modification of β-Cyclodextrin : This compound has been utilized in the structural and physical modification of beta-cyclodextrin. The process led to derivatives with increased solubility in water and other solutions, enhancing the complexation and dissolution abilities for certain compounds like trans-retinol (Choi et al., 2002).
Rice Starch Modification : It has been applied in modifying rice starch, where various levels of 2-Octen-1-ylsuccinic anhydride treatment resulted in starch derivatives with altered thermovisco properties. This modification influenced the gelatinization and pasting properties of the starch (Shih & Daigle, 2003).
Hydrophobization of Starch Nanocrystals : The compound was used in the hydrophobization of starch nanocrystals through esterification, enhancing their dispersibility in non-polar solvents (Ren et al., 2014).
Analytical and Pharmaceutical Applications
Analytical Chemistry : In analytical chemistry, it has been used to confer negative charge and surface activity on primary and secondary amines, enhancing their analysis via mass spectrometry (Ligon & Dorn, 1986).
Film-Forming Properties : The compound significantly improves film-forming characteristics in pharmaceutical applications, particularly in enhancing the properties of ethyl cellulose and starch acetate (Tarvainen et al., 2003).
Other Applications
Hydrophobic Modification of Inulin : It was involved in the hydrophobic modification of inulin from alkenyl succinic anhydride in aqueous media, impacting the reaction efficiency and time (Morros et al., 2011).
Soy Protein Adhesives : In the modification of soy protein adhesives, 2-Octen-1-ylsuccinic anhydride enhanced adhesive properties and influenced various physicochemical characteristics (Qi et al., 2013).
Emulsion Stabilization : This compound has been utilized in the fabrication of novel emulsifiers for stabilizing fish oil-in-water emulsion systems, showing promise in food applications (Ziqian & Guo, 2022).
Waxy Rice Amylodextrins Preparation : It was used in the preparation of 2-octen-1-ylsuccinylated waxy rice amylodextrins, affecting their physical properties and potential applications in fat-replacement in dairy products (Kim et al., 2010).
properties
IUPAC Name |
3-oct-2-enyloxolane-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h6-7,10H,2-5,8-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGFXVFLWVXTCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC1CC(=O)OC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041373 | |
Record name | 2-Octen-1-ylsuccinic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
42482-06-4 | |
Record name | 2-Octenylsuccinic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42482-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Octen-1-ylsuccinic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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